4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
The compound “4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one” is a complex organic molecule that features multiple functional groups, including a benzodiazole ring, a chlorophenoxy group, a hydroxypropyl chain, and a pyrrolidinone ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one” would likely involve multiple steps:
Formation of the Benzodiazole Ring: This could be achieved through the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or ester.
Attachment of the Chlorophenoxy Group: This step might involve a nucleophilic substitution reaction where a chlorophenol reacts with an appropriate electrophile.
Hydroxypropyl Chain Addition: This could be introduced via an epoxide opening reaction with a suitable nucleophile.
Formation of the Pyrrolidinone Ring: This might involve a cyclization reaction of an appropriate amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity. This might involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group could be oxidized to a ketone using reagents like Jones reagent or PCC.
Reduction: The ketone or aldehyde functionalities could be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group could undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
In biology, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or DNA.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of “4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- **4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
- **4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H26ClN3O3 |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
4-[1-[3-(4-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H26ClN3O3/c1-18-6-10-21(11-7-18)30-15-19(14-26(30)33)27-29-24-4-2-3-5-25(24)31(27)16-22(32)17-34-23-12-8-20(28)9-13-23/h2-13,19,22,32H,14-17H2,1H3 |
InChI Key |
XQJAEWRGAXNNMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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